Product packaging for 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine(Cat. No.:)

4,6-Dichloro-N,2-dimethylpyrimidin-5-amine

Cat. No.: B13495361
M. Wt: 192.04 g/mol
InChI Key: ZIKKZJSFOMSHBD-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. This structural motif is of paramount importance in the realm of chemical and biological sciences as it forms the core of several naturally occurring and synthetic molecules with a wide array of applications. The pyrimidine ring is a key component of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of nucleic acids, DNA and RNA. Beyond its role in biological systems, the pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic activities. Its versatility allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

Significance of Halogenated Pyrimidine Derivatives in Synthetic Chemistry

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines, particularly chloro- and bromo-derivatives, are highly valued building blocks in organic synthesis. The electron-withdrawing nature of the halogen atoms activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile and often regioselective introduction of a wide variety of substituents, including amino, alkoxy, and thioether groups. The differential reactivity of multiple halogen substituents on the same pyrimidine ring can be exploited for sequential and controlled modifications, providing access to complex molecular architectures.

Structural Features and Research Relevance of 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine

This compound is a polysubstituted pyrimidine derivative with the molecular formula C₆H₇Cl₂N₃. Its structure is characterized by a central pyrimidine ring with two chlorine atoms at positions 4 and 6, a methylamino group at position 5, and a methyl group at position 2.

Key Structural Features:

Two Reactive Chlorine Atoms: The chlorine atoms at the 4 and 6 positions are excellent leaving groups in nucleophilic substitution reactions, making them the primary sites for further chemical transformations.

Electron-donating Amino Group: The N,2-dimethylamino group at position 5 is an electron-donating group, which can influence the regioselectivity of reactions on the pyrimidine ring.

Methyl Group: The methyl group at position 2 provides steric bulk and can also electronically influence the reactivity of the pyrimidine core.

The combination of these features makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems. Its research relevance lies in its potential as a starting material for the construction of novel compounds with potential applications in various fields of chemical research.

Below is a data table summarizing the basic properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₇Cl₂N₃
Molecular Weight 192.05 g/mol
CAS Number 288047-96-3

Data sourced from PubChem CID 132587819. nih.gov

Scope and Objectives of Academic Research on the Chemical Compound

Academic research on this compound and structurally related compounds is primarily focused on its synthetic utility. The main objectives of such research include:

Development of Efficient Synthetic Routes: Investigating and optimizing synthetic pathways to produce this compound and its analogs in high yield and purity. This often involves the exploration of novel reagents and reaction conditions.

Exploration of Reactivity: Studying the chemical reactivity of the compound, particularly the nucleophilic substitution of the chloro groups. This includes investigating the regioselectivity of these reactions with various nucleophiles.

Application as a Building Block: Utilizing this compound as a key intermediate in the synthesis of more complex molecules, such as fused heterocyclic systems or compounds with potential biological activity.

Structure-Activity Relationship Studies: In the context of medicinal chemistry, derivatives of this compound may be synthesized to explore how structural modifications impact their biological properties, although specific therapeutic applications are not the focus of this article.

The overarching goal of academic research in this area is to expand the toolbox of synthetic chemists, providing them with versatile and reactive building blocks for the creation of novel and functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7Cl2N3 B13495361 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

4,6-dichloro-N,2-dimethylpyrimidin-5-amine

InChI

InChI=1S/C6H7Cl2N3/c1-3-10-5(7)4(9-2)6(8)11-3/h9H,1-2H3

InChI Key

ZIKKZJSFOMSHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC)Cl

Origin of Product

United States

Synthetic Methodologies for 4,6 Dichloro N,2 Dimethylpyrimidin 5 Amine

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine (1), the primary disconnections reveal a logical synthetic progression.

The initial disconnection targets the bonds to the chlorine atoms and the N-methylamino group, as these functional groups are typically installed on a pre-formed pyrimidine (B1678525) ring. The carbon-chlorine bonds at positions 4 and 6 are readily formed from corresponding hydroxyl groups. This points to 4,6-dihydroxy-N,2-dimethylpyrimidin-5-amine (2) as a key intermediate.

Further disconnection of the N-methyl bond of the aminopyrimidine suggests that the N-methyl group can be introduced via methylation of a primary amine. This leads back to 5-amino-4,6-dihydroxy-2-methylpyrimidine (3).

The final retrosynthetic step involves breaking down the pyrimidine ring itself. The pyrimidine core is classically formed by the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine. To incorporate the methyl group at the C2 position, acetamidine (B91507) (4) is the logical precursor. The remaining three-carbon unit, required to form the C4, C5, and C6 positions with the necessary amino group at C5, can be derived from a substituted malonic acid derivative, such as 2-aminomalonamide (5) or a precursor like nitromalonamide, which would require a subsequent reduction step.

This analysis identifies the following key precursors for the synthesis of this compound:

Acetamidine

A substituted malonic acid derivative (e.g., 2-aminomalonamide or 2-nitromalonamide)

5-Amino-4,6-dihydroxy-2-methylpyrimidine (or its 5-nitro analogue)

Direct Cyclization Routes for the Pyrimidine Core Elucidation

The construction of the substituted pyrimidine core is a critical step in the synthesis. The most direct route involves the condensation of an appropriate three-carbon precursor with acetamidine.

A common and effective method for forming a 5-amino-4,6-dihydroxypyrimidine (B1267173) ring is the reaction between a substituted malonate and an amidine in the presence of a base like sodium ethoxide. To obtain the 2-methyl-substituted pyrimidine, acetamidine is used. For the introduction of the 5-amino group, a precursor such as 2-nitromalonamide can be employed. The condensation reaction would yield 2-methyl-5-nitro-4,6-dihydroxypyrimidine. The nitro group can then be reduced to the corresponding amine using standard reducing agents like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl).

Alternatively, if starting with a precursor like 2-cyanoacetamide, a Vilsmeier-Haack reaction followed by condensation with acetamidine can yield a 4-amino-5-cyano-2-methylpyrimidine intermediate. acs.org Subsequent hydrogenation of the nitrile would then provide the 5-aminomethyl derivative, which is a different substitution pattern but illustrates the versatility of pyrimidine synthesis. For the target molecule, the direct use of a 5-amino or 5-nitro substituted three-carbon precursor is the most straightforward approach.

Functionalization Strategies: Installation of Chloro, Methyl, and N-Methylamino Groups

Once the 5-amino-2-methyl-4,6-dihydroxypyrimidine core is synthesized, the subsequent steps focus on introducing the chloro, and N-methyl functionalities.

Chlorination Techniques at Pyrimidine Positions 4 and 6

The conversion of the 4,6-dihydroxy groups to chloro groups is a standard transformation in pyrimidine chemistry. This is typically achieved by treating the dihydroxy pyrimidine with a strong chlorinating agent.

Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose. mdpi.comresearchgate.net The reaction is generally performed by heating the substrate in excess POCl₃, often in the presence of a tertiary amine base such as N,N-dimethylaniline or pyridine, which can facilitate the reaction. researchgate.net The reaction proceeds via the formation of phosphate (B84403) esters which are then displaced by chloride ions.

Recent advancements have focused on developing more environmentally benign and efficient chlorination protocols. These methods utilize stoichiometric amounts of POCl₃, often under solvent-free conditions in a sealed reactor at elevated temperatures. mdpi.comresearchgate.net This approach minimizes waste and simplifies the work-up procedure, making it suitable for larger-scale preparations.

Reagent SystemConditionsYieldReference
Excess POCl₃RefluxVariable researchgate.net
POCl₃ / Pyridine140-160 °C, Sealed ReactorHigh (85-95%) mdpi.comresearchgate.net
POCl₃ / PCl₅RefluxGood researchgate.net
POCl₃ / N,N-dimethylanilineRefluxGoodGeneral

This table presents typical conditions for the chlorination of dihydroxypyrimidines based on literature for analogous compounds.

Introduction of the Methyl Group at Position 2

As outlined in the retrosynthetic analysis and core synthesis sections, the methyl group at the C2 position is most efficiently incorporated from the beginning of the synthesis. This is achieved by using acetamidine as the N-C-N building block during the initial cyclization reaction. acs.orgoregonstate.edu This strategy avoids the need for a potentially difficult and unselective C-methylation on the pyrimidine ring at a later stage. The condensation of acetamidine with a suitable malonic acid derivative ensures the C2-methyl group is installed regiospecifically.

N-Methylation Strategies for the Pyrimidin-5-amine Moiety

The final functionalization step is the methylation of the 5-amino group to form the N-methylamino substituent. Several methods are available for the N-methylation of primary amines.

One classical approach is the use of an alkylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base to neutralize the acid formed during the reaction. However, this method can suffer from a lack of selectivity, often leading to over-methylation to produce the N,N-dimethylamino derivative. Careful control of stoichiometry and reaction conditions is necessary to favor mono-methylation.

A more controlled and widely used method is reductive amination. This involves reacting the primary amine with one equivalent of formaldehyde (B43269) to form an intermediate imine (or aminal), which is then reduced in situ to the methylamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

More recently, catalytic N-methylation using methanol (B129727) as a C1 source has emerged as an atom-economical and sustainable alternative. nih.gov This "borrowing hydrogen" methodology involves a transition-metal catalyst (e.g., based on Ruthenium or Iridium) that temporarily oxidizes methanol to formaldehyde and the amine to an imine, which then combine and are reduced by the catalyst. nih.gov

MethodMethylating AgentReductant/CatalystKey Features
Direct AlkylationMethyl Iodide / Dimethyl SulfateBase (e.g., K₂CO₃)Risk of over-methylation.
Reductive AminationFormaldehydeNaBH₃CN or H₂/PdGenerally high selectivity for mono-methylation.
Catalytic MethylationMethanolRu or Ir complexesAtom-economical, green method; water is the only byproduct. nih.gov

This table summarizes common N-methylation strategies applicable to the 5-aminopyrimidine (B1217817) intermediate.

Optimization of Reaction Conditions and Process Chemistry Investigations

For a robust and scalable synthesis, optimization of each reaction step is crucial. In the context of synthesizing this compound, key areas for investigation would include the chlorination and N-methylation steps.

Chlorination Optimization: As previously mentioned, traditional chlorination methods using a large excess of POCl₃ are being replaced by more sustainable processes. mdpi.comresearchgate.net Process chemistry would focus on minimizing the amount of POCl₃ to near-stoichiometric quantities. Investigations would involve screening different bases (e.g., pyridine, triethylamine), reaction temperatures, and times to maximize the yield and purity of the dichlorinated product while ensuring complete conversion of the dihydroxy intermediate. The development of a solvent-free protocol in a sealed system represents a significant process improvement, reducing both solvent waste and the hazards associated with quenching large amounts of excess POCl₃. researchgate.net

N-Methylation Optimization: The primary challenge in the N-methylation step is achieving high selectivity for the mono-methylated product over the di-methylated byproduct. Optimization studies would compare different methylation methods. For reductive amination, screening various reducing agents and solvent systems would be performed to identify conditions that provide the cleanest conversion. If pursuing a catalytic approach with methanol, research would focus on catalyst selection and loading, choice of base, and reaction temperature to achieve high catalytic turnover and selectivity. nih.gov The goal is to develop a process that is not only high-yielding but also avoids the use of toxic reagents and minimizes purification challenges.

Based on a comprehensive search of publicly available scientific literature and patent databases, there is no specific information available regarding the synthetic methodologies for the compound “this compound.”

The searches yielded information on structurally related but distinct compounds, such as 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) and 4,6-dichloro-2-methylpyrimidin-5-amine. However, detailed research findings concerning solvent effects, catalyst selection, and scale-up considerations are specific to the molecular structure of the compound being synthesized. Extrapolating such data from related molecules would be scientifically inaccurate.

Therefore, it is not possible to provide a thorough and scientifically accurate article on the synthesis of “this compound” that adheres to the requested outline.

Reactivity and Chemical Transformations of 4,6 Dichloro N,2 Dimethylpyrimidin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) core, with its two electronegative nitrogen atoms, is inherently electron-poor, which facilitates the attack of nucleophiles. The chlorine atoms at the C-4 and C-6 positions are significantly activated towards displacement. The reaction proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring. The regioselectivity and rate of these reactions are intricately controlled by the electronic and steric effects of the substituents on the pyrimidine ring.

The two chlorine atoms at the C-4 and C-6 positions are not equivalent due to the unsymmetrical substitution pattern of the ring. The 2-methyl and 5-N-methylamino groups dictate which chlorine is more readily substituted. The outcome of a nucleophilic attack is therefore highly regioselective, depending on a delicate balance of electronic and steric factors. wuxiapptec.com

The electronic landscape of the pyrimidine ring is the primary determinant of regioselectivity in SNAr reactions. The two ring nitrogen atoms strongly withdraw electron density, particularly from the ortho and para positions (C-2, C-4, and C-6), making them electrophilic and prone to nucleophilic attack.

The substituents on 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine modulate this inherent reactivity:

2-Methyl Group: This group is weakly electron-donating through hyperconjugation, slightly increasing the electron density at the adjacent C-6 position compared to the C-4 position.

5-N-Methylamino Group: This is a strong electron-donating group through resonance. It increases the electron density of the entire ring, but its effect is most pronounced at the ortho (C-4, C-6) and para (C-2) positions. This donation deactivates the ring towards nucleophilic attack compared to an unsubstituted dichloropyrimidine, but it also influences the relative reactivity of the C-4 and C-6 positions.

Theoretical studies on analogous 2,4-dichloropyrimidines with electron-donating groups (like NHMe) at adjacent positions have shown that these groups can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the less electronically-shielded carbon the preferred site of attack. wuxibiology.com In the case of this compound, the combined electron-donating effects of the 2-methyl and 5-amino groups would need to be carefully considered to predict the most electrophilic site, which is often determined by the stability of the respective Meisenheimer intermediates.

Steric hindrance plays a crucial role in directing the approach of the incoming nucleophile. Bulky substituents adjacent to a potential reaction site can impede the formation of the tetrahedral Meisenheimer complex, thereby favoring attack at a less crowded position. wuxiapptec.com

5-N-Methylamino Group: This group is situated between the C-4 and C-6 positions and exerts significant steric pressure on both. The bulk of the methylamino moiety can hinder the approach of nucleophiles, particularly large ones, to both adjacent carbons.

2-Methyl Group: Located adjacent to the C-6 position, this group adds further steric bulk around the C-6 chlorine. The C-4 position, being flanked only by the 5-N-methylamino group on one side, is comparatively less sterically hindered than the C-6 position, which is crowded by both the 2-methyl and 5-N-methylamino groups.

Consequently, it is generally expected that nucleophilic attack will preferentially occur at the C-4 position, as it is the sterically more accessible of the two electrophilic sites.

Amination is a common and synthetically useful SNAr transformation for dichloropyrimidines. Studies on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that amination reactions proceed effectively, typically by heating in a solvent like ethanol (B145695) with a base such as triethylamine (B128534) to neutralize the HCl byproduct. mdpi.comresearchgate.net The nature of the amine nucleophile determines the final product.

Primary and Secondary Amines: These amines act as potent nucleophiles, readily displacing one of the chlorine atoms to form mono-substituted aminopyrimidines. Under stoichiometric control, mono-substitution is generally favored. mdpi.com However, forcing conditions or the use of excess amine can lead to the displacement of the second chlorine, yielding disubstituted products.

Tertiary Amines: While they lack a proton for direct substitution and stabilization, tertiary amines can also act as nucleophiles in SNAr reactions on activated systems like dichloropyrimidines. nih.govacs.org The reaction typically forms a quaternary ammonium (B1175870) salt intermediate. This intermediate can then undergo in-situ N-dealkylation to yield a product that corresponds formally to the reaction of a secondary amine. nih.gov

The table below summarizes the expected outcomes of amination reactions on this compound based on findings for analogous compounds.

Amine TypeTypical ConditionsExpected ProductReference Analog
Primary Amine (e.g., R-NH₂)1 equiv. amine, TEA, Ethanol, RefluxMono-substituted at C-4: 6-Chloro-N⁴,N⁵,2-trimethylpyrimidine-4,5-diamine2-amino-4,6-dichloropyrimidine-5-carbaldehyde mdpi.com
Secondary Amine (e.g., R₂NH)1 equiv. amine, TEA, Ethanol, RefluxMono-substituted at C-4: 6-Chloro-4-(dialkylamino)-N,2-dimethylpyrimidin-5-amine2-amino-4,6-dichloropyrimidine-5-carbaldehyde mdpi.com
Tertiary Amine (e.g., R₃N)Heat, various solventsC-4 substitution with N-dealkylation5-Substituted-2,4-dichloropyrimidines nih.gov

Strong oxygen and sulfur nucleophiles can also displace the chlorine atoms on the pyrimidine ring.

Alkoxylation: Alkoxide ions (RO⁻), generated from alcohols in the presence of a strong base like sodium hydroxide (B78521), are excellent nucleophiles for SNAr reactions. In studies with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the use of NaOH in ethanol or methanol (B129727) resulted in the formation of the corresponding ethoxy or methoxy (B1213986) products. mdpi.comresearchgate.net This indicates that alkoxylation is a facile and often competing reaction pathway, especially under basic conditions in alcoholic solvents.

Thiolation: Thiolates (RS⁻) are generally stronger nucleophiles than their alkoxide counterparts. The synthesis of related compounds such as 4,6-dichloro-2-(propylthio)-5-aminopyrimidine demonstrates that a propylthio group can be readily introduced onto the pyrimidine ring, confirming the viability of thiolation reactions on this scaffold. patsnap.com

Regioselectivity in these reactions is expected to follow the same steric and electronic principles outlined above, with the C-4 position being the likely initial site of substitution.

Under certain conditions, solvent molecules such as water or alcohols can act as nucleophiles, leading to hydrolysis or solvolysis products. These reactions are often observed as competing pathways during other SNAr reactions. mdpi.com

Hydrolysis: In aqueous media, particularly when heated or under acidic or basic conditions, the chlorine atoms can be displaced by hydroxide ions or water to form hydroxypyrimidine derivatives. For related chloropyrimidines, minimizing the amount of acid is noted as important to suppress competing hydrolysis during amination reactions in water. nih.gov

Solvolysis: As mentioned, when reactions are run in alcohol solvents (e.g., ethanol, methanol) with a strong base, the solvent can be deprotonated to form alkoxide ions, which then act as nucleophiles. This solvolysis pathway leads to the formation of alkoxylated byproducts and can be a significant competitive reaction to amination if conditions are not carefully controlled. mdpi.comresearchgate.net

Regioselective Substitution at C-4 and C-6 Chlorine Atoms

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are key functional groups for engaging in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simple, halogenated precursors.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. nih.govlibretexts.org For dichloropyrimidine substrates, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the chlorinated positions. While direct studies on this compound are not extensively detailed in the available literature, the reactivity of similar 4,6-dichloropyrimidine (B16783) systems provides a strong precedent. For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net

These reactions typically employ a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and selectivity for either mono- or di-arylation products. mdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines Data extrapolated from reactions on analogous dichloropyrimidine compounds.

Coupling Partner Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%)
Arylboronic Acid Pd(PPh₃)₄ (5) PPh₃ K₃PO₄ 1,4-Dioxane 70-80 Good

Note: The yields and conditions are based on studies with structurally related dichloropyrimidines and may vary for this compound. mdpi.comresearchgate.net

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a cornerstone of modern synthetic chemistry for preparing arylamines. The chlorine atoms on this compound can be substituted with a wide range of primary and secondary amines under Buchwald-Hartwig conditions. nih.govbeilstein-journals.org

The catalytic system typically consists of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃), a sterically hindered phosphine ligand (such as Xantphos, XPhos, or BINAP), and a base (commonly a non-nucleophilic base like NaOt-Bu or Cs₂CO₃). wikipedia.orgrug.nl The reaction allows for the sequential and selective replacement of the chlorine atoms, enabling the synthesis of both mono- and di-aminated pyrimidine derivatives. The synthesis of various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using this methodology on related chloropyrimidine substrates. nih.gov

Table 2: Typical Buchwald-Hartwig Amination Conditions for Chloropyrimidines Based on analogous reactions.

Amine Palladium Source Ligand Base Solvent Conditions Yield (%)
Primary/Secondary Aryl Amines Pd(OAc)₂ X-Phos KOt-Bu Toluene Microwave Good to Excellent

Note: Conditions and yields are representative of reactions on similar chloropyrimidine systems. nih.govbeilstein-journals.org

Sonogashira and Heck Coupling Reactions

Sonogashira Coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, can be applied to this compound to introduce alkynyl moieties at the C4 and C6 positions. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org This transformation is valuable for creating conjugated enynes and arylalkynes. wikipedia.org

Heck Reaction , also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction could be used to functionalize the C4 and C6 positions of this compound with various vinyl groups. The reaction typically shows high trans selectivity. organic-chemistry.org A variety of palladium catalysts, ligands, and bases can be employed, and conditions can be tuned for optimal reactivity. wikipedia.orgnih.gov

Table 3: General Conditions for Sonogashira and Heck Reactions on Aryl Halides General conditions applicable to dichloropyrimidine substrates.

Reaction Coupling Partner Catalyst System Base Solvent
Sonogashira Terminal Alkyne Pd(0) complex, Cu(I) salt Amine (e.g., Et₃N) Amine or DMF

Transformations Involving the N,2-Dimethylpyrimidin-5-amine Group

Beyond the reactive chloro-substituents, the N-methylamino and 2-methyl groups on the pyrimidine ring offer additional sites for chemical modification.

Reactions of the N-Methylamino Moiety

The N-methylamino group at the C5 position is a nucleophilic secondary amine. It can undergo a variety of reactions typical for amines, such as acylation, alkylation, and condensation. For example, it can react with electrophiles like acid chlorides or anhydrides to form amides. The lone pair of electrons on the nitrogen atom can also direct electrophilic substitution on the pyrimidine ring, although the ring is generally deactivated. In some cases, the amino group can participate in intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, particularly if an adjacent group can be transformed into an electrophilic center. researchgate.netnih.govsemanticscholar.orgresearchgate.net

Functionalization of the 2-Methyl Group (e.g., benzylic functionalization)

The methyl group at the C2 position of the pyrimidine ring is analogous to a benzylic methyl group and can be functionalized through various methods. Its protons are slightly acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then react with a range of electrophiles, allowing for alkylation, acylation, or condensation reactions at the methyl position. This type of functionalization provides a route to extend the carbon skeleton and introduce diverse functional groups, which is a common strategy in the synthesis of complex heterocyclic compounds. nih.gov

Derivatization Strategies and Analogue Synthesis Utilizing 4,6 Dichloro N,2 Dimethylpyrimidin 5 Amine As a Building Block

Synthesis of Monosubstituted and Disubstituted Pyrimidine (B1678525) Derivatives

The electron-deficient nature of the pyrimidine ring makes the chlorine atoms at the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr), which is the most common strategy for their derivatization. acs.org This reactivity allows for the controlled, stepwise introduction of a wide variety of functional groups.

Monosubstitution: Selective replacement of a single chlorine atom can be achieved by using a stoichiometric amount (one equivalent) of a nucleophile under carefully controlled reaction conditions. Amines are common nucleophiles for this transformation, leading to 4-amino-6-chloro-pyrimidine derivatives. For instance, studies on 4,6-dichloropyrimidine (B16783) have shown that monoamination can be accomplished with sterically hindered or unhindered amines, with reaction yields being influenced by the steric bulk of the incoming nucleophile. nih.gov The reaction typically proceeds smoothly, affording the monosubstituted product in good yield. nih.gov

Disubstitution: The second chlorine atom can be replaced in a subsequent step, allowing for the synthesis of both symmetrical and asymmetrical disubstituted pyrimidines.

Symmetrical Disubstitution: This is achieved by reacting the dichloropyrimidine core with an excess (two or more equivalents) of a single nucleophile, leading to the same substituent at both the C4 and C6 positions.

Asymmetrical Disubstitution: A more versatile approach involves the stepwise reaction with two different nucleophiles. The intermediate 4-nucleophile-6-chloro-pyrimidine is isolated after the first substitution and then reacted with a second, different nucleophile.

Beyond amination, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Kumada reactions, are powerful methods for creating C-C bonds. Reacting 4,6-dichloropyrimidine with arylboronic acids (Suzuki) or Grignard reagents (Kumada) in the presence of a suitable palladium or nickel catalyst, respectively, allows for the introduction of various aryl or heteroaryl groups at the C4 and C6 positions. These reactions can also be performed in a stepwise manner to generate asymmetrically disubstituted products.

Reaction TypeReagents & ConditionsProduct TypeReference Analogue
Monosubstitution (SNAr) 1 eq. Amine, Base (e.g., TEA), Solvent (e.g., EtOH)4-Amino-6-chloropyrimidine4,6-Dichloropyrimidine
Symmetrical Disubstitution (SNAr) >2 eq. Amine, Base, Heat4,6-Diaminopyrimidine (B116622)4,6-Dichloropyrimidine
Asymmetrical Disubstitution Step 1: 1 eq. Nucleophile 1; Step 2: 1 eq. Nucleophile 24-(Nucleophile 1)-6-(Nucleophile 2)-pyrimidine2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952)
Suzuki Cross-Coupling Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene, 100°C4,6-Diarylpyrimidine4,6-Dichloropyrimidine
Kumada Cross-Coupling Grignard reagent, Ni(dppp)Cl2, THF4,6-Dialkyl/Diarylpyrimidine4,6-Dichloropyrimidine

Construction of Fused Heterocyclic Systems

The two reactive chlorine centers on the 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine scaffold serve as ideal anchor points for annulation reactions, enabling the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions typically involve a binucleophile that reacts with both chloro-positions to form a new ring fused to the pyrimidine core.

A prominent example of this strategy is the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds with significant biological activity. rsc.org Synthetic routes often involve the reaction of a functionalized 4,6-diaminopyrimidine (derived from a dichloropyrimidine) with reagents that form the second pyrimidine ring. A more direct approach utilizes a substituted dichloropyrimidine itself. For instance, 4,6-dichloro-5-formylpyrimidine can be converted into highly substituted pyrimido[4,5-d]pyrimidin-4(1H)-ones through a multi-step, one-pot reaction involving amination followed by an intramolecular cyclization. nih.gov This demonstrates how the dichloropyrimidine core can be elaborated into a more complex, fused scaffold.

Other strategies include intramolecular cyclization of substituents strategically placed on the pyrimidine ring. For example, 5-allyl-4,6-dichloropyrimidines have been used to synthesize pyrimidine-fused benzazepines, showcasing another pathway to novel fused systems. researchgate.net Multicomponent reactions (MCRs) also offer an efficient route to fused pyrimidines, where simpler pyrimidine precursors are combined with various reagents in a single step to build complex structures. researchgate.netoiccpress.com

Fused SystemStarting AnalogueGeneral StrategyResulting Core
Pyrimido[4,5-d]pyrimidinones 4,6-Dichloro-5-formylpyrimidineAmination and intramolecular cyclizationPyrimido[4,5-d]pyrimidine
Pyrimido-fused Benzazepines 5-Allyl-4,6-dichloropyrimidinesIntramolecular cyclizationBenzo[b]pyrimido[5,4-f]azepine
Pyrimido[4,5-d]pyrimidines Barbituric acid, Guanidine, AldehydeMulticomponent reactionPyrimido[4,5-d]pyrimidine

Design and Synthesis of Chemically Modified Pyrimidine Scaffolds

The strategic modification of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. researchgate.net The this compound core provides a template that can be systematically modified to optimize interactions with a biological target and improve pharmacokinetic properties. The design process often involves computational docking studies to predict binding modes, followed by targeted synthesis to probe structure-activity relationships (SAR).

The C4 and C6 positions are primary points of diversification. By introducing a variety of substituents through the SNAr and cross-coupling reactions described previously, chemists can explore the chemical space around the pyrimidine core. For example, in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, different amine and aryl groups are installed on the pyrimidine ring to interact with specific amino acid residues in the kinase binding pocket. researchgate.net

The choice of substituent is rationalized by its intended function:

Aromatic and Heteroaromatic Rings: Introduced via Suzuki coupling, these can form pi-stacking interactions or access hydrophobic pockets within the target protein.

Substituted Amines: Can act as hydrogen bond donors or acceptors and can be appended with solubilizing groups to improve physicochemical properties.

Alkyl Chains: Can be used to probe steric limits within a binding site.

This rational design approach allows for the fine-tuning of a compound's biological activity, selectivity, and drug-like properties.

Modification StrategyChemical TransformationDesign Rationale
Aryl/Heteroaryl Installation Suzuki or Stille Cross-CouplingTarget hydrophobic pockets; engage in π-stacking.
Introduction of Diverse Amines Nucleophilic Aromatic Substitution (SNAr)Form specific hydrogen bonds; introduce vectors for solubility.
Alkoxylation Reaction with alkoxidesModulate electronics and steric profile; act as H-bond acceptors.
Thiolation Reaction with thiolsIntroduce alternative binding groups or metabolic soft spots.

Library Synthesis Approaches for Pyrimidine-Based Chemical Probes

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry techniques can be employed to generate large libraries of related compounds. wikipedia.org These libraries are invaluable for high-throughput screening (HTS) to identify novel chemical probes or drug leads. The bifunctional nature of the dichloropyrimidine core makes it exceptionally well-suited for such library synthesis. imperial.ac.uk

Split-and-Pool Synthesis: This is a powerful technique for creating immense libraries. nih.gov Using the dichloropyrimidine scaffold, the process would involve:

Anchoring the scaffold to a solid support.

Splitting the support into multiple portions and reacting each portion with a different first building block (e.g., a unique amine at C4).

Pooling all portions, mixing them thoroughly, and splitting them again.

Reacting each of the new portions with a different second building block (e.g., a unique boronic acid at C6). This process results in a library where each bead of the solid support carries a single, unique compound, with the total number of compounds being the product of the number of building blocks used in each step. A recent example is the construction of a 19.6 million-member DNA-encoded library (DEL) starting from a trichloropyrimidine scaffold, highlighting the power of this approach. nih.gov

Parallel Synthesis: In this method, each reaction is carried out in a separate vessel (e.g., a well in a microtiter plate). While this produces a smaller number of compounds compared to split-and-pool, the identity of each product is known by its location, eliminating the need for complex deconvolution. imperial.ac.uk

Dynamic Combinatorial Chemistry (DCC): A more advanced strategy where a library of compounds exists in equilibrium. nih.gov When a biological target is introduced, it selectively binds to the best-fitting library member, shifting the equilibrium and causing that compound to be amplified. This allows the target to self-select its own optimal ligand from a virtual library of possibilities. nih.gov

Synthesis ApproachKey FeatureApplication for Pyrimidine Probes
Split-and-Pool Synthesis Generates very large, diverse libraries as mixtures.Ideal for initial hit discovery in HTS campaigns.
Parallel Synthesis Produces spatially arrayed, pure compounds.Useful for focused library synthesis and SAR optimization.
Dynamic Combinatorial Chemistry (DCC) Target-driven amplification of the best binders.Efficiently identifies high-affinity ligands from an equilibrium mixture.

Mechanistic Investigations and Reaction Pathway Elucidation

Probing Reaction Intermediates

The elucidation of reaction pathways for compounds like 4,6-dichloro-N,2-dimethylpyrimidin-5-amine often involves the characterization of transient species. In the context of nucleophilic aromatic substitution on dichloropyrimidines, the formation of a Meisenheimer complex is a key intermediate. This complex is a resonance-stabilized anionic σ-complex formed by the addition of a nucleophile to the pyrimidine (B1678525) ring. For this compound, the attack of a nucleophile at either the C4 or C6 position would lead to the formation of a tetrahedral intermediate where the negative charge is delocalized over the pyrimidine ring and the amino group at the 5-position.

In related systems, such as the reaction of anilines with 2,4,6-trichloropyrimidine, the formation of a para-quinoid Meisenheimer intermediate is proposed to be more favorable than the ortho-quinoid intermediate, directing the substitution to the C4 position. acs.org By analogy, the stability of the potential Meisenheimer intermediates for this compound would be influenced by the electronic effects of the N,2-dimethyl and 5-amino substituents.

In palladium-catalyzed amination reactions of dichloropyrimidines, the catalytic cycle is proposed to involve oxidative addition, formation of a Pd-amide intermediate, and subsequent reductive elimination. acs.org The characterization of these organometallic intermediates is essential for a complete mechanistic picture.

Proposed Intermediate Reaction Type Key Features
Meisenheimer ComplexNucleophilic Aromatic Substitution (SNAr)Resonance-stabilized anionic σ-complex.
Tetrahedral IntermediateNucleophilic Aromatic Substitution (SNAr)Sp3-hybridized carbon at the site of nucleophilic attack.
Pd-Amide ComplexPalladium-Catalyzed AminationFormation of a palladium-nitrogen bond.
Oxidative Addition AdductPalladium-Catalyzed AminationInsertion of the palladium catalyst into the carbon-chlorine bond.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, further elucidating the reaction mechanism. For nucleophilic aromatic substitution reactions of dichloropyrimidines, the rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the pyrimidine ring.

In the amination of 6-aryl-2,4-dichloropyrimidines, it has been observed that direct nucleophilic substitution with an anionic anilide is significantly faster than the palladium-catalyzed reaction. acs.org This suggests that under certain conditions, the uncatalyzed SNAr pathway can be highly efficient. The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2. acs.org For this compound, the two chlorine atoms are electronically distinct due to the influence of the adjacent amino group, which would likely lead to different reaction rates at the C4 and C6 positions.

Kinetic Parameter Influencing Factors Expected Effect on this compound
Reaction RateNucleophile strength, solvent polarity, temperatureStronger nucleophiles and more polar solvents generally increase the rate of SNAr.
RegioselectivityElectronic and steric effects of substituentsThe 5-amino group will influence the relative rates of substitution at C4 and C6.
Catalyst TurnoverLigand identity, catalyst loading, temperatureIn Pd-catalyzed reactions, these factors control the efficiency of the catalytic cycle.

Role of Catalysis in Directing Selectivity

Catalysis plays a pivotal role in controlling the regioselectivity of reactions involving dichloropyrimidines. While uncatalyzed nucleophilic aromatic substitution can occur, the use of catalysts, particularly palladium complexes, offers a powerful tool for directing the reaction to a specific position.

In the amination of 6-aryl-2,4-dichloropyrimidines, a palladium catalyst in conjunction with a suitable ligand and base was found to strongly favor the formation of the C4-substituted product. acs.org A plausible explanation for this high regioselectivity is the preferential formation of a more stable Meisenheimer-like intermediate in the C4 substitution pathway. acs.org The choice of ligand in palladium-catalyzed reactions is critical; for instance, the use of bulky phosphine (B1218219) ligands has been shown to influence the outcome of amination reactions. nih.gov

For this compound, a palladium catalyst could be employed to selectively functionalize either the C4 or C6 position. The inherent electronic bias of the substrate, combined with the steric and electronic properties of the catalyst's ligand sphere, would determine the final product distribution. In some cases, the reaction of aromatic amines with dichloropyrimidines can proceed with high regioselectivity without a catalyst, particularly when a strong base is used to generate a highly nucleophilic anionic species. acs.org

Catalyst System Reaction Type Observed Selectivity in Related Systems
Pd(OAc)2/dppbPalladium-Catalyzed AminationHigh regioselectivity for C4 amination of 6-aryl-2,4-dichloropyrimidine. acs.org
Pd(0)/DavePhosPalladium-Catalyzed AminationUsed in the amination of 4-amino-6-chloropyrimidine. nih.gov
No Catalyst (with strong base)Nucleophilic Aromatic Substitution (SNAr)High regioselectivity for C4 amination with anionic anilides. acs.org

Computational and Theoretical Studies of 4,6 Dichloro N,2 Dimethylpyrimidin 5 Amine and Its Derivatives

Molecular Geometry Optimization and Conformation Analysis

The geometry of a molecule is a fundamental property that influences its physical and chemical characteristics. Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For pyrimidine (B1678525) derivatives, the ring is generally planar. researchgate.net

In a study of the related compound 4,6-dichloro-5-methoxypyrimidine, it was found that the pyrimidine ring is nearly planar. nih.gov The chlorine atoms were observed to be slightly out of the plane of the ring. researchgate.net For 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine, it is expected that the pyrimidine core would also be largely planar. The orientation of the N,2-dimethylamino group relative to the pyrimidine ring is a key conformational feature. Due to potential steric hindrance between the methyl groups and the adjacent chlorine atom, there might be some rotation around the C-N bond connecting the amino group to the ring.

To accurately determine the bond lengths, bond angles, and dihedral angles of this compound, a full geometry optimization using a suitable level of theory and basis set, such as B3LYP/6-311G(d,p), would be necessary. nih.gov Such calculations would provide a detailed picture of the molecule's preferred conformation in the gaseous state. nih.gov

Table 1: Predicted Geometric Parameters for a Dichloropyrimidine Derivative

ParameterValue
C-Cl Bond Length~1.73 Å
C-N (ring) Bond Length~1.33 Å
C-C (ring) Bond Length~1.39 Å
C-N-C (ring) Angle~115°
N-C-N (ring) Angle~128°

Note: These are representative values for a dichloropyrimidine ring and may vary slightly for the specific compound of interest.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Molecular Orbitals)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of electronic structure analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as the distribution of electron density.

The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. irjweb.com A smaller gap suggests higher reactivity. irjweb.com For pyrimidine derivatives, the HOMO and LUMO are typically distributed across the pyrimidine ring and its substituents. epstem.net

Quantum chemical calculations can provide detailed information about the energies and spatial distributions of these orbitals. epstem.net For this compound, the electron-donating amino group and the electron-withdrawing chlorine atoms will significantly influence the electronic landscape of the molecule. The HOMO is likely to have significant contributions from the amino group and the pyrimidine ring, while the LUMO is expected to be localized more on the pyrimidine ring, particularly at the carbon atoms bearing the chlorine atoms.

Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net In the case of this compound, the nitrogen atoms of the pyrimidine ring and the oxygen or nitrogen atoms of substituents would likely be regions of negative potential, while the hydrogen atoms of the methyl groups would be regions of positive potential.

Table 2: Calculated Electronic Properties of a Substituted Pyrimidine Derivative

PropertyValue
HOMO Energy-6.2967 eV
LUMO Energy-1.8096 eV
HOMO-LUMO Gap4.4871 eV

Note: These values are for a representative imidazole-substituted pyrimidine and serve as an illustrative example. irjweb.com The actual values for this compound would require specific calculations.

Theoretical Prediction of Reactivity and Regioselectivity in SNAr Reactions

Dichloropyrimidines are important substrates for Nucleophilic Aromatic Substitution (SNAr) reactions, a class of reactions crucial for the synthesis of many biologically active compounds. wuxiapptec.com Theoretical calculations are instrumental in predicting the reactivity and regioselectivity (i.e., which chlorine atom is preferentially replaced) in these reactions.

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com Generally, for 2,4-dichloropyrimidines, substitution occurs selectively at the C4 position. wuxiapptec.com However, the presence of strong electron-donating or electron-withdrawing groups can alter this preference. wuxiapptec.com

For 4,6-dichloropyrimidines, the two chlorine atoms are in chemically equivalent positions in the absence of a C2 or C5 substituent. The presence of the N,2-dimethylpyrimidin-5-amine group in the target molecule breaks this symmetry and will direct the regioselectivity of a subsequent SNAr reaction.

Computational analysis of the LUMO can provide initial insights into the most likely site of nucleophilic attack. stackexchange.com The carbon atom with the largest LUMO lobe is often the most electrophilic and thus the most susceptible to attack. stackexchange.com However, when LUMO lobes are of similar size, or when the HOMO-LUMO gap is small, it becomes necessary to consider other factors, such as the energies of the transition states for attack at each position. wuxiapptec.com

Reaction Pathway Modeling and Transition State Characterization

To gain a deeper understanding of the reactivity and selectivity in SNAr reactions, computational chemists model the entire reaction pathway. This involves calculating the energies of the reactants, intermediates, transition states, and products. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a Meisenheimer complex. acs.org However, recent computational studies suggest that some SNAr reactions may proceed through a concerted mechanism. acs.org

By calculating the activation energy barriers for nucleophilic attack at both the C4 and C6 positions of this compound, it is possible to predict the major product of the reaction. The pathway with the lower activation energy will be the favored one.

Transition state theory is a powerful tool for these predictions. researchgate.net The transition state is the highest energy point along the reaction coordinate, and its structure provides valuable information about the mechanism of the reaction. Computational software can be used to locate and characterize these transition states, including identifying the single imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com

For example, in a study of a 2,4-dichloropyrimidine (B19661) with an electron-donating group at C6, transition state calculations showed that the energy of the C4 transition state was higher than that of the C2 transition state, correctly predicting C2 selectivity. wuxiapptec.com

Hydrogen Bonding Interactions and Intermolecular Forces

Hydrogen bonding and other intermolecular forces play a critical role in determining the solid-state structure and properties of molecules. mdpi.com In the crystal structure of aminopyrimidine derivatives, intermolecular hydrogen bonds are a common feature. mdpi.com These interactions can involve the amino group acting as a hydrogen bond donor and the nitrogen atoms of the pyrimidine ring acting as acceptors. mdpi.com

For this compound, the secondary amine (N-H) group is capable of forming hydrogen bonds. In the solid state, it is likely that molecules of this compound will be linked together through N-H···N hydrogen bonds, where the hydrogen of the amino group on one molecule interacts with a nitrogen atom of the pyrimidine ring on an adjacent molecule. nih.gov

Table 3: Common Intermolecular Interactions in Aminopyrimidine Derivatives

Interaction TypeDonorAcceptor
Hydrogen BondN-HN (ring)
Hydrogen BondC-HCl
π-π StackingPyrimidine RingPyrimidine Ring

These computational and theoretical studies provide a detailed molecular-level understanding of this compound and its derivatives, offering valuable insights into their structure, electronics, reactivity, and intermolecular interactions.

Advanced Applications in Organic Synthesis

Role as a Privileged Scaffold for Complex Molecular Architectures

The pyrimidine (B1678525) nucleus is a fundamental structural motif found in numerous biologically active compounds, including several essential natural products and a significant number of pharmaceutical agents. nih.govbeilstein-journals.org Dichloropyrimidine derivatives, in particular, are recognized as "privileged scaffolds" in medicinal chemistry, especially in the design of kinase inhibitors. nih.govmdpi.com These scaffolds provide a robust framework that can be strategically functionalized to interact with specific biological targets.

The utility of the 4,6-dichloropyrimidine (B16783) core, a close analogue of the title compound, is prominently demonstrated in the synthesis of potent kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Consequently, molecules that can inhibit kinase activity are of high therapeutic interest. The dichloropyrimidine structure serves as a key intermediate in the synthesis of several approved drugs and clinical candidates. nih.govclausiuspress.com

A notable example is the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. lookchem.com Various synthetic routes to Pazopanib rely on a dichloropyrimidine starting material, which undergoes sequential nucleophilic aromatic substitution (SNAr) reactions to build the final complex structure. lookchem.comrroij.comgoogle.com In these syntheses, a key intermediate is often formed by reacting a substituted indazole with a dichloropyrimidine. lookchem.comgoogle.com The chlorine atoms on the pyrimidine ring act as reactive handles, allowing for the stepwise and controlled introduction of different amine-containing fragments to construct the final drug molecule. rroij.com

The compound 4,6-dichloro-N,2-dimethylpyrimidin-5-amine, with its specific substitution pattern, is pre-functionalized to direct the synthesis towards particular molecular architectures, making it an even more specialized and valuable scaffold for creating libraries of potential drug candidates.

Drug/Molecule ClassScaffold TypeTherapeutic AreaKey Synthetic Step Involving Scaffold
PazopanibDichloropyrimidineOncology (Kinase Inhibitor)Sequential SNAr reactions with amine nucleophiles lookchem.comrroij.com
Aurora Kinase InhibitorsDiaminopyrimidineOncologySNAr reactions to build N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines nih.govnih.gov
Antiviral AgentsAminodichloropyrimidineInfectious DiseaseInhibition of viral particle maturation nih.gov
Anti-inflammatory AgentsAminodichloropyrimidineImmunology (NO production inhibitors)Inhibition of immune-activated nitric oxide production nih.gov

Chemo-, Regio-, and Stereoselective Synthesis

The synthetic power of this compound lies in the ability to selectively functionalize its reactive sites. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), and controlling the selectivity of these reactions is crucial for synthesizing the desired target molecule without generating isomeric mixtures. mdpi.com

The regioselectivity of SNAr reactions on dichloropyrimidine rings is influenced by a combination of electronic and steric factors. researchgate.net For asymmetrically substituted dichloropyrimidines, such as 2,4-dichloropyrimidines, the reactivity of the chlorine positions generally follows the order C4(6) > C2. acs.org This preference is attributed to the electronic nature of the pyrimidine ring. However, this selectivity can be reversed or modified by the presence of other substituents on the ring. wuxiapptec.com

In the case of this compound, the pyrimidine ring is symmetrically substituted at the 4 and 6 positions. The electronic influence of the amino group at C5 and the methyl group at C2 dictates the reactivity of the chloro-substituents. The presence of these groups can lead to highly regioselective mono-amination or di-amination reactions under controlled conditions. nih.gov For instance, the reaction with one equivalent of a nucleophile can lead to a mono-substituted product, which can then be reacted with a different nucleophile to create a dissymmetric, highly functionalized pyrimidine core.

Research on related 2,4-dichloropyrimidines has shown that electron-donating groups at the C6 position can steer nucleophilic attack towards the C2 position, a reversal of the usual trend. wuxiapptec.com Similarly, the substituents on this compound guide the outcome of SNAr reactions, allowing for chemo- and regioselective synthesis.

ReactantSubstituent EffectsControlling FactorsOutcome
2,4-Dichloropyrimidine (B19661)Electron-deficient ringElectronic preferenceC4 substitution is generally favored over C2 acs.org
2,4-Dichloro-6-(alkoxy)pyrimidineElectron-donating group at C6LUMO distribution alteredC2 substitution becomes more favorable wuxiapptec.com
4,6-DichloropyrimidineSymmetrical substitutionStoichiometry, nucleophile strengthMono- or di-substitution can be controlled nih.gov
This compoundAmino (C5) and Methyl (C2) groupsSteric hindrance and electronic effectsEnables sequential and regioselective SNAr reactions

Development of Novel Synthetic Methodologies Based on the Compound's Reactivity

The predictable yet tunable reactivity of this compound makes it a valuable substrate for developing new synthetic methods. Its ability to undergo sequential, regioselective substitutions allows for the creation of complex heterocyclic systems that would be difficult to access through other means.

One area of methodology development involves the use of dichloropyrimidines in multi-component reactions. For example, a strategy has been developed for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes in a one-pot reaction. nih.gov This approach leverages the reactivity of the dichloropyrimidine core to rapidly build molecular complexity.

Furthermore, the chloro-substituents are not limited to SNAr reactions. They can also participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. acs.org This dual reactivity allows for the development of synthetic routes that combine different bond-forming strategies to introduce a wide variety of substituents (both N-based and C-based) onto the pyrimidine scaffold.

The development of synthetic routes can also be guided by theoretical calculations, an approach known as in silico screening. nih.gov By modeling the reaction pathways and transition states for nucleophilic substitution on compounds like this compound, chemists can predict the most viable reaction conditions and regiochemical outcomes before conducting experiments, accelerating the development of novel and efficient synthetic methodologies. nih.gov The exploration of such advanced synthetic strategies continues to expand the chemical space accessible from this versatile pyrimidine building block. nih.gov

Future Research Directions and Unexplored Avenues in Pyrimidine Chemistry

Expanding Synthetic Utility to Novel Transformations

The synthetic potential of 4,6-dichloro-N,2-dimethylpyrimidin-5-amine and its analogs is far from exhausted. The two chlorine atoms at positions 4 and 6 are prime sites for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyrimidine (B1678525) functionalization. Future research will likely focus on expanding the repertoire of nucleophiles and developing novel, complex molecular architectures.

One promising direction is the use of this scaffold in skeletal editing, a transformative approach in medicinal chemistry that allows for the modification of a molecule's core framework. Recent studies have demonstrated the conversion of pyrimidines into other heterocycles like pyridines and pyrazoles. chinesechemsoc.orgnih.gov For instance, activation of the pyrimidine ring, followed by nucleophilic attack and rearrangement, can lead to a two-atom swap, converting the pyrimidine into a pyridine. chinesechemsoc.orgchinesechemsoc.org Such strategies could be applied to this compound to generate novel, highly substituted nitrogen-containing heterocycles that would be challenging to synthesize through traditional methods.

Furthermore, the development of deconstruction-reconstruction strategies offers a powerful tool for diversification. nih.gov In this approach, the pyrimidine ring is opened to form a reactive intermediate, which can then be cyclized in various ways to produce a range of different heterocyclic systems. nih.gov Applying this to this compound could yield a library of diverse compounds from a single, readily accessible starting material.

Table 1: Potential Novel Transformations of this compound

Transformation Type Description Potential Products
Skeletal Editing Conversion of the pyrimidine core into a different heterocyclic system. Substituted pyridines, pyrazoles
Deconstruction-Reconstruction Ring-opening to a reactive intermediate followed by diverse recyclization. Various azoles and other N-heterocycles

Investigation of Less Common Reactivity Patterns

While SNAr reactions at the 4 and 6 positions are well-established for dichloropyrimidines, there are less common reactivity patterns that warrant deeper investigation. The interplay between the electron-donating amino group at the 5-position and the electron-withdrawing chloro and ring nitrogen atoms can lead to nuanced and potentially unexpected chemical behavior.

For instance, the regioselectivity of nucleophilic attack on dichloropyrimidines can be highly sensitive to the substituents on the ring and the nature of the nucleophile. wuxiapptec.com While the C4(6) positions are generally more reactive, certain conditions or substituents can favor reaction at the C2 position. acs.org A systematic study of the factors governing the regioselectivity of reactions with this compound would be highly valuable for predictable and controlled synthesis.

Potential for New Material Science Precursors

The application of pyrimidine derivatives is expanding beyond medicinal chemistry into the realm of materials science. researchgate.net The electron-deficient nature of the pyrimidine ring, combined with its ability to engage in hydrogen bonding and π-π stacking, makes it an attractive building block for functional organic materials. researchgate.net

Derivatives of this compound could serve as precursors for novel materials with interesting optical and electronic properties. researchgate.net For example, by introducing conjugated aryl or ethynyl (B1212043) groups at the 4 and 6 positions through cross-coupling reactions, it is possible to create molecules with extended π-systems. These extended systems can exhibit fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netresearchgate.net

Moreover, the presence of multiple nitrogen atoms in the pyrimidine ring allows for the coordination of metal ions, opening up possibilities for the design of novel metal-organic frameworks (MOFs) and coordination polymers. These materials can have applications in gas storage, catalysis, and sensing. The specific substitution pattern of this compound offers a versatile platform for tuning the properties of these materials by systematically varying the substituents at the chloro and amino positions.

Table 2: Potential Material Science Applications of this compound Derivatives

Application Area Required Properties Potential Modification
Organic Light-Emitting Diodes (OLEDs) High fluorescence quantum yield, tunable emission color Introduction of extended π-conjugated systems
Fluorescent Sensors Selective binding to analytes with a corresponding change in fluorescence Functionalization with specific recognition motifs

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Advanced computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of synthetic routes. nih.gov For pyrimidine chemistry, computational methods can provide deep insights into reaction mechanisms, regioselectivity, and the electronic properties of molecules. researchgate.net

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states of various reactions involving this compound. rsc.org This can help to elucidate the factors that control the regioselectivity of nucleophilic substitution and predict the feasibility of novel transformations. wuxiapptec.com For instance, computational studies can rationalize why certain nucleophiles preferentially attack the C2 or C4 position of a dichloropyrimidine ring under specific conditions. wuxiapptec.com

Q & A

Q. How can the synthesis of 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine be optimized to improve yield and purity?

Answer: Optimization involves adjusting reaction conditions and purification techniques. For example:

  • Solvent Selection: Use ethanol or methanol as reaction solvents to enhance solubility of intermediates (e.g., reflux conditions at 70–80°C) .
  • Stoichiometry: Maintain a 1:1 molar ratio of reactants (e.g., acyl chloride to pyrimidinamine derivatives) to minimize side products .
  • Monitoring: Employ TLC with silica gel and UV visualization to track reaction progress .
  • Purification: Recrystallize the product using ethanol or methanol to achieve >95% purity, as demonstrated for structurally similar compounds .

Q. What analytical techniques are recommended for characterizing this compound?

Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6 as solvent) to confirm substituent positions and molecular symmetry. For example, NH2_2 protons typically appear as broad singlets near δ = 7.50 ppm .
  • Mass Spectrometry (MS): High-resolution MS (e.g., microTOF-QII) verifies molecular ion peaks and isotopic patterns (e.g., [M+^+] at m/z 201/203 for dichloro analogs) .
  • Elemental Analysis: Validate empirical formulas (e.g., C, H, N, Cl percentages) with ≤0.3% deviation from calculated values .

Advanced Research Questions

Q. How does solvent choice influence the stability of this compound during storage?

Answer: Solvent polarity and proticity critically affect stability:

  • DMSO Instability: Avoid dimethyl sulfoxide (DMSO) for long-term storage, as studies on analogous 5-aminopyrimidines show degradation via oxidation or dimerization .
  • Recommended Solvents: Use anhydrous ethanol or acetonitrile for dissolution, and store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of chloro substituents .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) and molecular docking can model reactivity:

  • DFT Calculations: Analyze electron density at chloro-substituted positions (C-4 and C-6) to predict sites prone to nucleophilic attack (e.g., Fukui indices) .
  • Steric Effects: Use molecular mechanics (e.g., MM2 force fields) to evaluate steric hindrance from methyl groups at N-2 and N-5, which may influence reaction pathways .

Q. How can contradictions in spectral data during characterization be resolved?

Answer: Address discrepancies through comparative analysis and advanced techniques:

  • Variable Temperature NMR: Resolve overlapping signals (e.g., NH2_2 protons) by performing experiments at elevated temperatures (e.g., 50°C) .
  • X-ray Crystallography: Determine crystal structure to validate bond lengths and angles (e.g., C=O bond at 1.208 Å in keto forms) and confirm regiochemistry .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., 2H^2H-methyl groups) to simplify 1H^1H NMR interpretation .

Methodological Framework

Research Phase Key Techniques References
Synthesis OptimizationTLC monitoring, stoichiometric control, recrystallization
Stability AnalysisSolvent screening, accelerated degradation studies
Computational ModelingDFT, molecular docking, steric/electronic analysis

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